molecular formula C₁₈H₂₅NO₆ B1141815 Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside CAS No. 50605-12-4

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside

Cat. No. B1141815
CAS RN: 50605-12-4
M. Wt: 351.39
InChI Key:
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Description

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside is a compound of glycosylation presenting unparalleled opportunities for the research and development of glycosides . It is an intricate compound extensively employed in studying a diverse range of ailments, such as malignant neoplasms and contagious infirmities .


Synthesis Analysis

The synthesis of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside involves several steps. For instance, O-Deacetylation and catalytic hydrogenolysis of the benzyl group furnished 2-acetamido-2-deoxy-4-O- (2-O-methyl-beta- and alpha-D-galactopyranosyl)-D-glucopyranose . Another method involves the treatment of benzyl O-beta-D-galactopyranosyl- (1----3)-2-acetamido-2- deoxy-4,6-O-isopropylidene-beta-D-glucopyranoside with tert-butylchlorodiphenylsilane .


Molecular Structure Analysis

The molecular formula of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside is C18H25NO6 . The molecular weight is 351.4 g/mol . The IUPAC name is N - [ (4 aR ,6 R ,7 R ,8 R ,8 aS )-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4 a ,6,7,8,8 a -hexahydropyrano [3,2-d] [1,3]dioxin-7-yl]acetamide .


Chemical Reactions Analysis

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside is a compound of glycosylation . It plays a role as a precursor in glycoconjugate synthesis to investigate drug-target interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside include a molecular weight of 351.4 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 4 . The exact mass is 351.16818752 g/mol and the monoisotopic mass is also 351.16818752 g/mol .

Scientific Research Applications

Inhibitor of O-linked Glycosylation

This compound is used as an inhibitor of O-linked glycosylation in a variety of cell lines . Glycosylation is a critical function in many biological processes, including protein folding and stability, cell adhesion, and receptor activation. By inhibiting this process, researchers can study its effects on these processes.

Inhibitor of 2,3 (O)-sialyltransferase

It has also been used to inhibit 2,3 (O)-sialyltransferase . Sialyltransferases are enzymes that transfer sialic acid to nascent oligosaccharide chains, a key process in the biosynthesis of glycoproteins. This inhibition can help in the study of diseases related to abnormal glycosylation.

Disruptor of Glycoprotein Targeting

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside can disrupt glycoprotein targeting in HT-29 cells . This can be useful in studying the role of glycoproteins in various cellular functions and diseases.

Inhibitor of Mucin Synthesis

This compound is known to inhibit mucin synthesis . Mucins are a family of high molecular weight, heavily glycosylated proteins. They play crucial roles in protecting epithelial cells in the respiratory, gastrointestinal, and urogenital tracts. Inhibition of mucin synthesis can help in the study of diseases like cystic fibrosis and asthma.

Enhancer of Cell Death

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside has been found to enhance cell death induced by 5-fluorouracil in Capan-1 and HPAF-II cells . This suggests its potential use in enhancing the efficacy of certain cancer treatments.

Reducer of Liver Metastasis

In a mouse xenograft model, colon cancer cells grown in the presence of this compound exhibited reduced liver metastasis . This indicates its potential application in the study and treatment of metastatic cancer.

Substrate for Enzyme Catalysis

This synthetic compound is widely used in the biomedical industry as an efficient substrate for enzymes to catalyze specific reactions . Its applications include the development of pharmaceutical drugs targeting bacterial infections and diseases related to abnormal glycosylation .

Inhibitor of Glucosamine Labeling

It inhibits glucosamine labeling, a marker of mucin synthesis, in Caco-2, HT-29, and T84 colon cancer cells . This can be useful in studying the role of mucin in colon cancer.

Future Directions

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-b-D-glucopyranoside, with its role as a precursor in glycoconjugate synthesis to investigate drug-target interactions, assumes a paramount position in the realm of biomedicine . It is positioned at the forefront in combating bacterial and viral infections, cancer, and inflammatory disorders, proving invaluable in evolving therapeutic approaches .

properties

IUPAC Name

N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-11(20)19-14-15(21)16-13(10-23-18(2,3)25-16)24-17(14)22-9-12-7-5-4-6-8-12/h4-8,13-17,21H,9-10H2,1-3H3,(H,19,20)/t13-,14-,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFJZZWRXVVKEC-WRQOLXDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)O[C@H]1OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside

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